molecular formula C11H12N2O4 B3932237 3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3932237
M. Wt: 236.22 g/mol
InChI Key: KDYOZDLMMKEDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a hydroxy group, a nitropropyl group, and a dihydroindolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with nitroalkanes under specific conditions. One common method includes the use of a base-catalyzed Henry reaction (nitroaldol reaction) where the indole derivative reacts with nitropropane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one.

    Reduction: Formation of 3-hydroxy-3-(1-aminopropyl)-1,3-dihydro-2H-indol-2-one.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-(2-methyl-1-nitropropyl)azetidine-1-carboxylate
  • tert-butyl 3-hydroxy-3-(1-nitropropyl)azetidine-1-carboxylate

Uniqueness

3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-hydroxy-3-(1-nitropropyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-9(13(16)17)11(15)7-5-3-4-6-8(7)12-10(11)14/h3-6,9,15H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOZDLMMKEDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1(C2=CC=CC=C2NC1=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-(1-nitropropyl)-1,3-dihydro-2H-indol-2-one

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